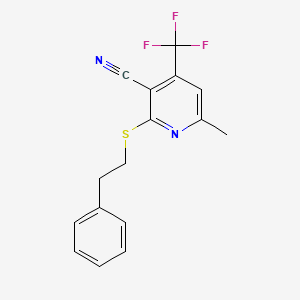
6-Methyl-2-(phenethylthio)-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(phenethylthio)-4-(trifluoromethyl)nicotinonitrile, also known as MPTN, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the nicotinonitrile family and has been shown to have promising properties in various areas of research.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
6-Methyl-2-(phenethylthio)-4-(trifluoromethyl)nicotinonitrile is involved in various chemical synthesis processes and reactions. For instance, it plays a role in the synthesis of pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system, which is significant in the field of heterocyclic chemistry. This process involves displacement of chlorine by nitrogen and subsequent cyclizations, leading to the formation of new ring systems (Coppola & Shapiro, 1981).
Antiprotozoal Activity
This compound has been studied for its potential in antiprotozoal activity. For example, specific derivatives have shown effectiveness against Trypanosoma and Plasmodium falciparum, indicating potential applications in treating diseases like malaria (Ismail et al., 2003).
Neurological Research
In neurological research, derivatives of this compound have been used in imaging studies to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease. This application is crucial for diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Spectroscopy and Synthesis Research
The compound is also significant in the field of spectroscopy and synthesis research. It has been used to explore new synthesis routes to nicotinonitriles and related compounds, which are important in various chemical and pharmaceutical applications (Al-Omran & El-Khair, 2013).
Explosive Degradation and Environmental Applications
Interestingly, derivatives of this compound are explored in the degradation of explosives like trinitrotoluene (TNT), contributing to environmental remediation efforts (Rylott et al., 2011).
Antimycobacterial Agents
In the field of antimicrobial research, certain synthesized compounds based on nicotinonitrile show promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Patel et al., 2014).
Pharmaceutical Synthesis
This compound is also involved in the pharmaceutical-oriented synthesis of mononitriles and dinitriles, which are crucial in the production of various drugs (Liu et al., 2016).
Propriétés
IUPAC Name |
6-methyl-2-(2-phenylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2S/c1-11-9-14(16(17,18)19)13(10-20)15(21-11)22-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCIAMISBJFRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCCC2=CC=CC=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2672223.png)
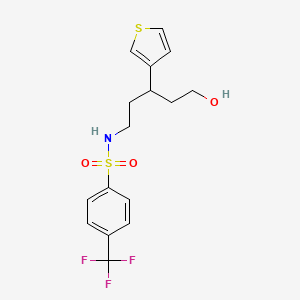
![Spiro[azetidine-2,4'-chromane]](/img/structure/B2672226.png)

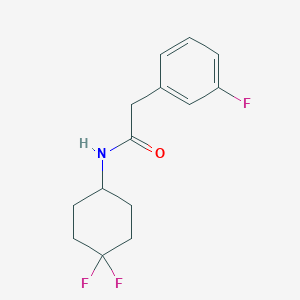
![4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2672234.png)
![Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2672235.png)
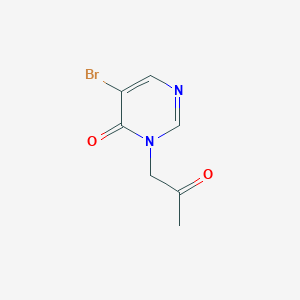
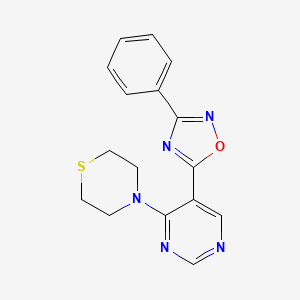
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2672241.png)
![1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2672242.png)
![Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2672243.png)
![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2672245.png)
![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2672246.png)